Methyl furo[3,2-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl furo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEFGEFKSGSJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Cyclization via Heteroaryl Precursors
Method Overview:
One of the most prominent strategies involves the heterocyclization of pyridine derivatives, especially pyridine-N-oxide compounds, under mild conditions to form the fused furo[3,2-b]pyridine core. This approach typically employs heteroaryl precursors bearing suitable functional groups that facilitate intramolecular cyclization to generate the fused heterocycle.
- A notable study published in the Journal of Organic Chemistry (2016) describes a metal-free, mild cyclization process where 2,3-alkyl or aryl substituted pyridine-N-oxide derivatives undergo heterocyclization to produce 2,3-substituted furo[2,3-b]pyridines, which can be further oxidized or functionalized to obtain methyl furo[3,2-b]pyridine-6-carboxylate (see).
- Mild heating (around 50–100°C)
- Use of oxidants such as iodine or hypervalent iodine reagents
- Solvent systems like acetonitrile or ethanol
- Metal-free conditions
- High yields (50–91%)
- Compatibility with various substituents
- Requires specific heteroaryl precursors
- May involve multi-step precursor synthesis
Functionalization of Furo[3,2-b]pyridine Intermediates
Method Overview:
Another approach involves the functionalization of pre-formed heterocyclic cores, particularly through electrophilic substitution or C–H activation, to introduce the methyl ester group at the 6-position.
- A study in ACS Organic Letters (2016) demonstrates the synthesis of 2,3-substituted furo[2,3-b]pyridines via heterocyclization, followed by selective C–H functionalization to install ester groups (see).
- Use of methylating agents such as dimethyl sulfate or methyl iodide
- Catalysis with transition metals like palladium or copper for C–H activation
- Mild reflux conditions
- Enables diversification of the heterocyclic framework
- Facilitates late-stage functionalization
- Requires careful control of reaction conditions to prevent over-alkylation
- Possible need for protecting groups
Synthesis via Cyclization of Pyridine Derivatives with Furan Precursors
Method Overview:
A more direct approach involves cyclization of pyridine derivatives with furan-based precursors, such as furfuryl alcohol or furfuryl halides, under acid or basic catalysis to form the fused heterocycle.
- Literature reports indicate that acids like polyphosphoric acid (PPA) or Lewis acids catalyze the cyclization of furfuryl derivatives with pyridine derivatives, yielding furo[3,2-b]pyridine structures (see).
- Heating at elevated temperatures (around 150–200°C)
- Acid catalysis with PPA or sulfuric acid
- Solvent-free or in polar solvents like acetic acid
- Straightforward one-pot synthesis
- High regioselectivity
- Harsh reaction conditions
- Potential for side reactions and polymerization
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Heterocyclization of pyridine-N-oxide derivatives | Pyridine-N-oxide derivatives, oxidants (I2, hypervalent iodine) | Mild heating (50–100°C) | 50–91% | Metal-free, versatile |
| Functionalization of heterocyclic core | Methylating agents, transition metal catalysts | Reflux, mild to moderate | Variable | Late-stage modification |
| Cyclization of furfuryl derivatives | Furfuryl alcohol/halides, acids (PPA, sulfuric acid) | Elevated temperatures (150–200°C) | High | One-pot, regioselective |
Notable Research Findings
- The heterocyclization approach provides a flexible route to the core structure, allowing for various substituents at different positions, including the methyl ester at position 6.
- Mild, metal-free conditions favor high yields and functional group tolerance.
- Functionalization strategies enable further diversification, essential for pharmaceutical applications.
Concluding Remarks
The synthesis of this compound predominantly relies on heterocyclic cyclization techniques, especially those involving pyridine-N-oxide derivatives, under mild, metal-free conditions. These methods are supported by recent research demonstrating high efficiency and versatility. Functionalization of the heterocyclic core further enhances synthetic flexibility, allowing for tailored derivatives suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl furo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylammonium chloride, acetic anhydride, and pyridine. Reaction conditions often involve heating and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl furo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl furo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl furo[3,2-b]pyridine-6-carboxylate
CAS Number: 227938-34-3 Molecular Formula: C₁₀H₉NO₃ Key Differences:
- The ethyl ester group increases molecular weight (195.18 g/mol vs. 177.16 g/mol for the methyl ester) and may enhance lipophilicity, improving membrane permeability in drug candidates .
- Synthetic routes for the ethyl derivative often involve alkaline hydrolysis of precursors, as seen in the conversion of ethyl 3-methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate under reflux conditions .
- Applications: Used in medicinal chemistry for late-stage modifications due to the ease of ester hydrolysis to carboxylic acids .
Methyl furo[2,3-b]pyridine-6-carboxylate
CAS Number: 2107799-62-0 Molecular Formula: C₉H₇NO₃ Key Differences:
- The fused ring system differs in orientation ([2,3-b] vs. [3,2-b]), altering electronic distribution. The [2,3-b] isomer exhibits distinct reactivity in EAS, with electrophiles preferentially attacking the pyridine ring due to reduced electron density in the furan moiety .
Ethyl 5,6-Dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate
CAS Number : 1654021-65-4
Molecular Formula : C₁₄H₁₂Cl₂N₂O₅
Key Differences :
- Chlorine substituents at the 5- and 6-positions enhance electrophilicity, facilitating nucleophilic substitution reactions.
- The ethoxycarbonylamino group introduces hydrogen-bonding capacity, making this derivative suitable for targeting enzyme active sites in medicinal chemistry .
Key Research Findings
- Catalytic Applications : The methyl ester’s electron-deficient pyridine ring facilitates coordination with transition metals, enabling use in catalytic systems for C–H activation .
Biological Activity
Methyl furo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring system with a methyl ester functional group. Its molecular formula is and it has a molecular weight of 177.16 g/mol. The unique structural characteristics contribute to its reactivity and potential applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biological pathways. Research indicates that the compound can inhibit specific enzymes involved in inflammatory processes, thereby demonstrating potential anti-inflammatory properties.
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which is critical in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Initial findings indicate that it possesses efficacy against several bacterial strains, suggesting its potential utility as an antimicrobial agent in therapeutic applications.
Anticancer Potential
Emerging research highlights the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, indicating its potential as a candidate for cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl pyridine-2-carboxylate | Pyridine ring with carboxylate group | Simpler structure; lacks fused ring system |
| Furo[3,2-c]pyridine | Fused furan and pyridine rings | Different fusion pattern; varied reactivity |
| 6-Methylfuro[3,2-b]pyridine | Methyl substitution on the pyridine ring | Potentially altered biological activity |
This compound stands out due to its specific fused ring system and potential bioactivity. The presence of both furan and pyridine rings contributes to unique chemical properties that differentiate it from related compounds.
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced TNFα levels in LPS-stimulated human blood samples, showcasing an IC50 value indicative of strong anti-inflammatory action .
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against various bacterial strains, revealing notable inhibition zones compared to standard antibiotics .
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in increased rates of apoptosis and cell cycle arrest at G1 phase .
Q & A
Q. What are the most efficient synthetic routes for preparing methyl furo[3,2-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via microwave-assisted reactions, which significantly reduce reaction times compared to conventional methods. For example, microwave irradiation enables the condensation of methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate with active methylene compounds (e.g., thiazolidinones) in 20–40 minutes, achieving yields comparable to traditional heating (65–80%) . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and molar ratios of reactants. Optimization studies suggest that excess aldehyde derivatives improve regioselectivity in fused-ring systems.
Q. How does the ester group at the 6-position influence the compound’s reactivity in downstream modifications?
The methyl ester at the 6-position serves as a versatile handle for functionalization. It can undergo hydrolysis to a carboxylic acid for coupling reactions or act as a directing group in electrophilic substitution. For instance, ester groups in analogous pyrrolo-pyridine derivatives facilitate Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling the introduction of halogens, aryl groups, or heterocycles . The electron-withdrawing nature of the ester also enhances the reactivity of adjacent positions for further derivatization.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., chemical shifts for the furopyridine ring protons typically appear at δ 6.5–8.5 ppm) .
- HRMS : For molecular ion validation and isotopic pattern analysis.
- X-ray crystallography : Resolves ambiguities in fused-ring systems, as demonstrated for spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives .
- Melting point and HPLC : Assess purity (>95% by HPLC is standard for pharmacological studies) .
Advanced Research Questions
Q. How can electrocatalytic methods be applied to synthesize complex spirocyclic derivatives of this compound?
Electrocatalytic multicomponent reactions enable the synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds under green conditions. A one-pot protocol using this compound, aldehydes, and N,N′-dimethylbarbituric acid at 20°C with a current density of 50 mA/cm² achieves 73–82% yield in 90 minutes . This method avoids column chromatography, reduces waste, and is scalable for asymmetric spirocyclic libraries.
Q. What strategies address contradictions in biological activity data for furopyridine derivatives?
Discrepancies in activity (e.g., antitumor vs. kinase inhibition) often arise from subtle structural variations. For example:
Q. How can microwave irradiation optimize the synthesis of this compound derivatives for high-throughput screening?
Microwave-assisted parallel synthesis enables rapid library generation. For instance, condensing methyl 2-formyl derivatives with thiazolidinones under microwave irradiation (120°C, 30 min) produces 20–30 analogs per week with 70–85% purity . This approach reduces reaction times by 60% compared to oil-bath heating, critical for iterative medicinal chemistry campaigns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
